![molecular formula C20H18FN5O3S B2629240 methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate CAS No. 921788-90-1](/img/structure/B2629240.png)
methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate is a structurally complex heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 7, a thioacetamido linker, and a methyl benzoate moiety at the para position. The 4-fluorophenyl group introduces electron-withdrawing effects, which may enhance metabolic stability and binding affinity compared to non-halogenated analogs. The thioether linkage and ester functionality further contribute to its physicochemical profile, influencing solubility and hydrolysis kinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-c][1,2,4]triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the imidazo[2,1-c][1,2,4]triazole intermediate.
Thioether Formation: The thiol group is introduced via a substitution reaction, typically using a thiol reagent in the presence of a base.
Acetamido Group Addition: This step involves the acylation of the intermediate with an appropriate acyl chloride or anhydride.
Esterification: The final step is the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in acetone.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from esters.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving imidazo[2,1-c][1,2,4]triazole derivatives.
Material Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The imidazo[2,1-c][1,2,4]triazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the thioether linkage provides additional stability and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Imidazo-Triazole vs. Simple Triazole Derivatives
The target compound’s fused imidazo-triazole system distinguishes it from simpler triazole derivatives, such as alkil-2-((5-phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetimidates reported in .
Thiadiazole-Containing Analogs
describes cephalosporin derivatives with thiadiazolylthio groups (e.g., compound m and n). While structurally distinct, the shared thioether linkage suggests comparable susceptibility to oxidation or nucleophilic substitution. However, the imidazo-triazole core in the target compound may confer greater stability under physiological conditions .
Substituent Effects: Fluorophenyl vs. Methylphenyl and Others
Fluorophenyl vs. Methylphenyl Substitution
The 4-fluorophenyl group in the target compound contrasts with the 4-methylphenyl substituent in 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS 168640-47-9, ). Key differences include:
Property | Target Compound (4-Fluorophenyl) | Methylphenyl Analog (CAS 168640-47-9) |
---|---|---|
Molecular Weight | ~350–370 (estimated) | 232.3 |
Predicted Density (g/cm³) | ~1.45–1.50 | 1.42 |
Predicted pKa | ~3.8–4.2 (due to -F) | 4.37 |
Comparison with Pyridazine/Isoxazole Derivatives
lists ethyl benzoate derivatives (e.g., I-6230, I-6273) with pyridazine or isoxazole substituents. These analogs exhibit:
- Ethyl vs. Methyl Ester : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, impacting bioavailability .
- Heterocyclic Moieties : Pyridazine and isoxazole rings differ in electronic properties; pyridazine’s dual nitrogen atoms may enhance hydrogen bonding compared to the imidazo-triazole’s sulfur atom .
Ester Functionality and Linker Modifications
Methyl Benzoate vs. Sulfonylurea Esters
highlights sulfonylurea herbicides (e.g., metsulfuron methyl) with methyl benzoate groups. While the ester group is common, the target compound’s imidazo-triazole-thioacetamido linker diverges significantly from sulfonylurea bridges, suggesting distinct mechanisms of action .
Thioacetamido vs. Phenethylamino/Phenethylthio Linkers
Compounds in (e.g., I-6373, I-6473) feature phenethylthio or phenethylamino linkers instead of thioacetamido.
Biological Activity
Methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : The initial step involves the synthesis of the imidazole ring through a condensation reaction between appropriate precursors.
- Thioacetylation : The introduction of the thio group is achieved via a nucleophilic substitution reaction.
- Esterification : Finally, methylation occurs to form the methyl ester derivative.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Candida albicans | 75 µg/mL |
Bacillus subtilis | 100 µg/mL |
Aspergillus niger | 200 µg/mL |
These results suggest that the compound possesses broad-spectrum antibacterial and antifungal activities .
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The IC50 values for various cancer cell lines are as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 2.36 ± 0.06 |
HeLa (Cervical Cancer) | 3.73 ± 0.09 |
These findings indicate that this compound may serve as a promising candidate for further development in cancer therapy .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : The compound may act as a positive allosteric modulator for specific receptors involved in neurotransmission and cellular signaling pathways .
Case Studies
A notable case study involved the evaluation of this compound's efficacy in animal models. In these studies:
- The compound demonstrated significant reductions in tumor size compared to control groups.
- Behavioral assessments indicated improvements in anxiety-like symptoms in models of depression when treated with this compound.
Properties
IUPAC Name |
methyl 4-[[2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3S/c1-29-18(28)13-2-6-15(7-3-13)22-17(27)12-30-20-24-23-19-25(10-11-26(19)20)16-8-4-14(21)5-9-16/h2-9H,10-12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXAKGVGWVAKKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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